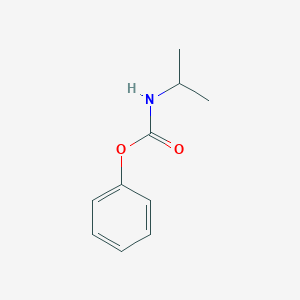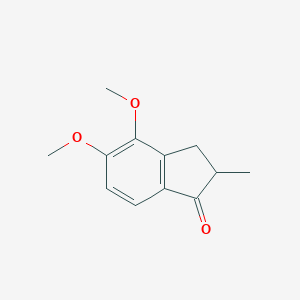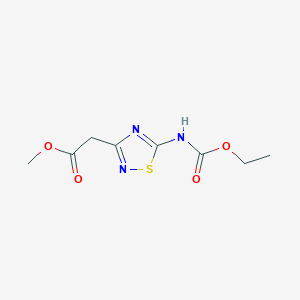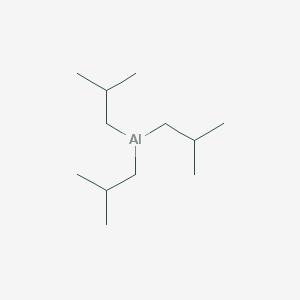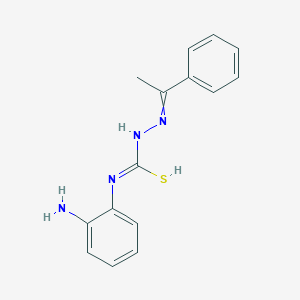
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone, also known as Phenylthiosemicarbazone (PTSC), is a thiosemicarbazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTSC has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.
Wirkmechanismus
The mechanism of action of PTSC is not fully understood. However, it has been suggested that PTSC exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. PTSC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and is a target for many chemotherapeutic agents. In addition, PTSC has been shown to inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis.
Biochemische Und Physiologische Effekte
PTSC has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the replication of HSV-1 and HSV-2. PTSC has also been shown to possess antioxidant activity and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PTSC is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Another advantage is its relatively simple synthesis method. However, one limitation of PTSC is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on PTSC. One area of interest is the development of PTSC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of PTSC, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of PTSC as a radioprotective agent warrants further investigation.
Synthesemethoden
PTSC can be synthesized by the reaction of phenyl isothiocyanate with thiosemicarbazide in the presence of a base. The resulting product is then reacted with (1E)-1-Phenylethanone in the presence of an acid catalyst to yield PTSC. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
PTSC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. PTSC has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antibacterial and antifungal activity. Additionally, PTSC has been studied for its potential use as a radioprotective agent.
Eigenschaften
CAS-Nummer |
132856-24-7 |
|---|---|
Produktname |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
Molekularformel |
C15H16N4S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(2-aminophenyl)-3-(1-phenylethylideneamino)thiourea |
InChI |
InChI=1S/C15H16N4S/c1-11(12-7-3-2-4-8-12)18-19-15(20)17-14-10-6-5-9-13(14)16/h2-10H,16H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
BMVBWEMQPBYLMI-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1N)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
Synonyme |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



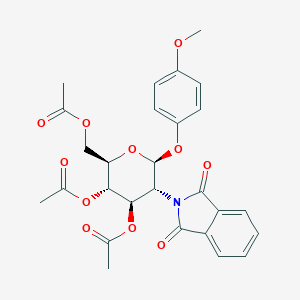
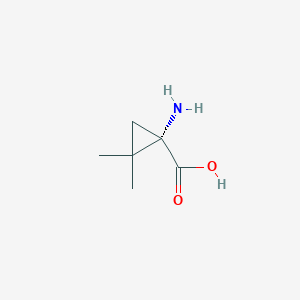
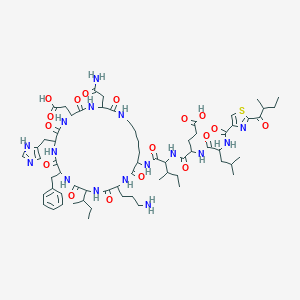
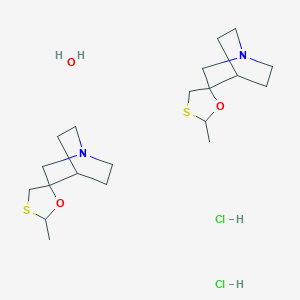
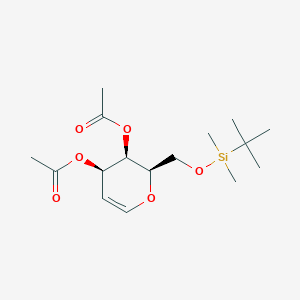
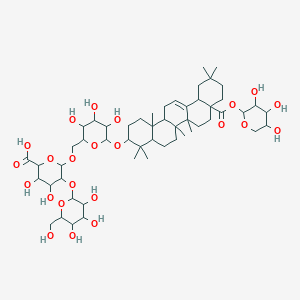
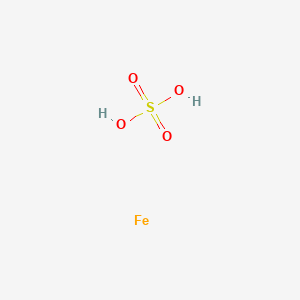
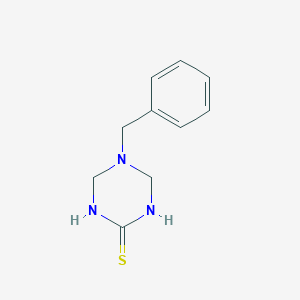
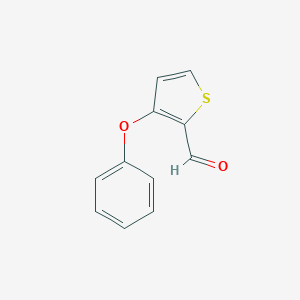
![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
